molecular formula C18H18Cl2N2O4S B11167963 3,4-dichloro-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide CAS No. 5851-88-7

3,4-dichloro-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide

Cat. No.: B11167963
CAS No.: 5851-88-7
M. Wt: 429.3 g/mol
InChI Key: LWZQBINVVDQYMM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,4-dichlorobenzoyl chloride with 4-aminophenylsulfamide in the presence of a base such as triethylamine. This reaction forms the intermediate 3,4-dichloro-N-(4-aminophenyl)benzamide, which is then reacted with tetrahydrofuran-2-ylmethyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

3,4-dichloro-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-dichloro-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide is unique due to the presence of both dichlorobenzamide and tetrahydrofuran-2-ylmethylsulfamoyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

5851-88-7

Molecular Formula

C18H18Cl2N2O4S

Molecular Weight

429.3 g/mol

IUPAC Name

3,4-dichloro-N-[4-(oxolan-2-ylmethylsulfamoyl)phenyl]benzamide

InChI

InChI=1S/C18H18Cl2N2O4S/c19-16-8-3-12(10-17(16)20)18(23)22-13-4-6-15(7-5-13)27(24,25)21-11-14-2-1-9-26-14/h3-8,10,14,21H,1-2,9,11H2,(H,22,23)

InChI Key

LWZQBINVVDQYMM-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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